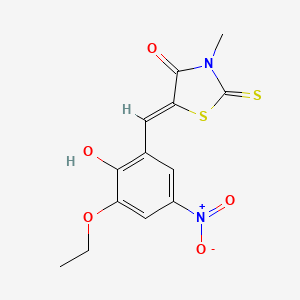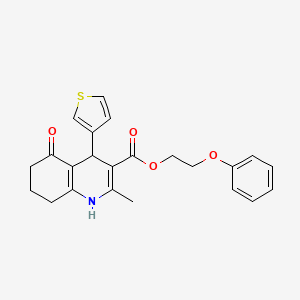![molecular formula C16H13ClN2O2S B5184917 5-[(3-chloro-4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5184917.png)
5-[(3-chloro-4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-chloro-4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione, commonly known as CMPTD, is a thiazolidinedione derivative that has been extensively studied due to its potential therapeutic applications. Thiazolidinediones are a class of drugs that are used to treat diabetes, and CMPTD is a novel thiazolidinedione that has been found to have additional therapeutic properties.
Mecanismo De Acción
The mechanism of action of CMPTD is not fully understood, but it is thought to act by activating peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in glucose and lipid metabolism, and its activation by thiazolidinediones has been shown to improve insulin sensitivity and reduce blood glucose levels.
Biochemical and Physiological Effects:
CMPTD has been found to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, the improvement of insulin sensitivity, and the reduction of blood glucose levels. Additionally, CMPTD has been found to inhibit the formation of amyloid-beta plaques in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CMPTD is that it has been extensively studied in a variety of diseases, making it a well-characterized compound. Additionally, CMPTD has been found to have potential therapeutic applications in a variety of diseases, making it a promising candidate for drug development. However, one limitation of CMPTD is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on CMPTD. One area of research could focus on further elucidating the mechanism of action of CMPTD, which could lead to the development of more effective thiazolidinedione derivatives. Additionally, research could focus on the potential therapeutic applications of CMPTD in other diseases, such as obesity and metabolic syndrome. Finally, research could focus on the development of novel drug delivery systems for CMPTD, which could improve its efficacy and reduce its side effects.
Métodos De Síntesis
CMPTD can be synthesized using a variety of methods, including the reaction of 3-chloro-4-methyl aniline with phenyl isothiocyanate, followed by cyclization with maleic anhydride. Alternatively, CMPTD can be synthesized by reacting 3-chloro-4-methyl aniline with phenyl isothiocyanate, followed by reaction with maleic acid.
Aplicaciones Científicas De Investigación
CMPTD has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, CMPTD has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In diabetes research, CMPTD has been found to improve insulin sensitivity and reduce blood glucose levels, suggesting that it may be a useful treatment for diabetes. In Alzheimer's disease research, CMPTD has been found to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease.
Propiedades
IUPAC Name |
5-(3-chloro-4-methylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-10-7-8-11(9-13(10)17)18-14-15(20)19(16(21)22-14)12-5-3-2-4-6-12/h2-9,14,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXJUIQCMSJOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Chloro-4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5184853.png)

![3-{[2-(1-piperidinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5184879.png)

![N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5184893.png)
![1-(4-chlorobenzyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5184897.png)
![5-[6-(3,5-dimethyl-1-piperidinyl)-3-pyridazinyl]-2-ethyl-N-methylbenzenesulfonamide](/img/structure/B5184900.png)
![4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5184914.png)
![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5184933.png)
![N-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5184941.png)
![1-(3-oxo-3-{3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}propyl)-2-pyrrolidinone](/img/structure/B5184942.png)
